molecular formula C20H30N2O4 B13761997 cis-Decahydro-2-methyl-8-(3,4,5-trimethoxybenzamido)isoquinoline CAS No. 58158-25-1

cis-Decahydro-2-methyl-8-(3,4,5-trimethoxybenzamido)isoquinoline

Cat. No.: B13761997
CAS No.: 58158-25-1
M. Wt: 362.5 g/mol
InChI Key: UYANHVOBUOWDLZ-YISXUXMPSA-N
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Chemical Reactions Analysis

Types of Reactions

cis-Decahydro-2-methyl-8-(3,4,5-trimethoxybenzamido)isoquinoline undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzamido group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of cis-Decahydro-2-methyl-8-(3,4,5-trimethoxybenzamido)isoquinoline involves its interaction with specific molecular targets and pathways. It may act on enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

cis-Decahydro-2-methyl-8-(3,4,5-trimethoxybenzamido)isoquinoline is unique due to its specific functional groups and stereochemistry, which confer distinct chemical and biological properties. Its trimethoxybenzamido group, in particular, contributes to its potential pharmacological activities .

Properties

CAS No.

58158-25-1

Molecular Formula

C20H30N2O4

Molecular Weight

362.5 g/mol

IUPAC Name

N-[(4aR,8aR)-2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-8-yl]-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C20H30N2O4/c1-22-9-8-13-6-5-7-16(15(13)12-22)21-20(23)14-10-17(24-2)19(26-4)18(11-14)25-3/h10-11,13,15-16H,5-9,12H2,1-4H3,(H,21,23)/t13-,15+,16?/m1/s1

InChI Key

UYANHVOBUOWDLZ-YISXUXMPSA-N

Isomeric SMILES

CN1CC[C@H]2CCCC([C@H]2C1)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC

Canonical SMILES

CN1CCC2CCCC(C2C1)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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